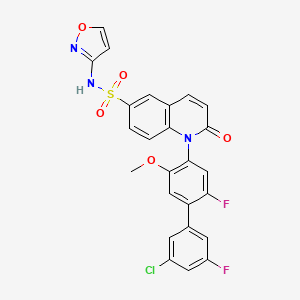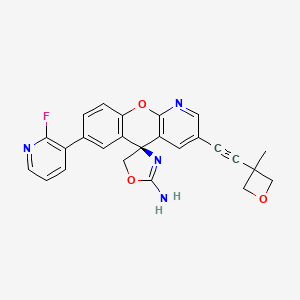
Aminoquinol diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoquinol diphosphate is a chemical compound with the molecular formula C26H37Cl2N3O8P2 and a molecular weight of 652.44 g/mol . It has shown potential in the treatment of acute necrotising cutaneous leishmaniasis . This compound is also being researched for its applications in various fields, including medicine and pharmacology.
Vorbereitungsmethoden
The preparation of aminoquinol diphosphate involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent, combined with PEG300 (polyethylene glycol 300) and Tween 80 . The compound is typically stored at -20°C in powder form for up to three years, or at -80°C in solvent for up to one year . Industrial production methods may vary, but they generally follow similar principles to ensure the stability and purity of the compound.
Analyse Chemischer Reaktionen
Aminoquinol diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce aminoquinol derivatives.
Wissenschaftliche Forschungsanwendungen
Aminoquinol diphosphate has several scientific research applications. It has been identified as a multiple kinase inhibitor, specifically targeting CDK4/6 and PI3K/AKT pathways . This makes it a promising candidate for the treatment of hepatocellular carcinoma, a lethal malignancy . Additionally, this compound has shown potential in reducing cell viability and inducing apoptosis in cancer cells . Its applications extend to other fields such as biology and chemistry, where it is used in various experimental setups to study its effects on different biological pathways.
Wirkmechanismus
The mechanism of action of aminoquinol diphosphate involves its inhibition of multiple kinase pathways, including CDK4/6 and PI3K/AKT . By inhibiting these pathways, the compound can reduce cell viability, induce apoptosis, and cause cell-cycle arrest in cancer cells . This multi-targeted approach makes it an effective therapeutic agent for treating certain types of cancer.
Vergleich Mit ähnlichen Verbindungen
Aminoquinol diphosphate can be compared to other similar compounds such as aminoquinol and aminoquinol triphosphate . While all these compounds share a similar core structure, this compound is unique in its ability to inhibit multiple kinase pathways, making it particularly effective in cancer treatment . Other similar compounds may have different targets or mechanisms of action, but they do not exhibit the same multi-targeted inhibition as this compound.
Eigenschaften
CAS-Nummer |
7195-12-2 |
|---|---|
Molekularformel |
C26H37Cl2N3O8P2 |
Molekulargewicht |
652.4 g/mol |
IUPAC-Name |
4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C26H31Cl2N3.2H3O4P/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26;2*1-5(2,3)4/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30);2*(H3,1,2,3,4)/b14-12+;; |
InChI-Schlüssel |
VWCVSZPKLYFUGK-QHXCTMFKSA-N |
SMILES |
CCN(CC)CCCC(C)Nc1cc(nc2c1ccc(c2)Cl)/C=C/c3ccccc3Cl.OP(=O)(O)O.OP(=O)(O)O |
Isomerische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl.OP(=O)(O)O.OP(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aminoquinol diphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


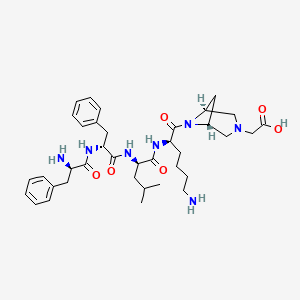
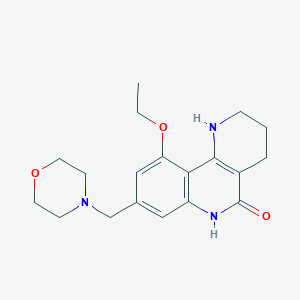
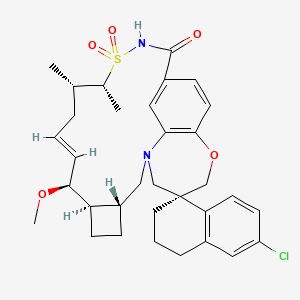
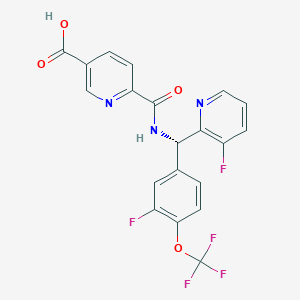
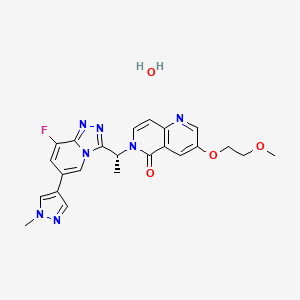
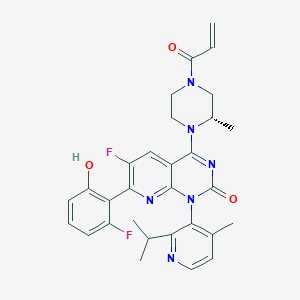
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
